molecular formula C7H8N2S2 B14705544 Hydrazinecarbodithioic acid, 2-phenyl- CAS No. 14353-52-7

Hydrazinecarbodithioic acid, 2-phenyl-

Cat. No.: B14705544
CAS No.: 14353-52-7
M. Wt: 184.3 g/mol
InChI Key: AHXKSXLKMOANIS-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2-phenyl- (CAS 50878-38-1), specifically its methyl ester derivative (C₈H₁₀N₂S₂), is a sulfur- and nitrogen-containing heterocyclic compound. Structurally, it features a dithiocarbazate backbone with a phenyl group at the 2-position and a methyl ester substituent (). This compound serves as a precursor for synthesizing bioactive heterocycles, including triazoles and oxadiazoles, with applications in medicinal chemistry. Its synthesis typically involves reacting hydrazides with carbon disulfide (CS₂) and alkylating agents under basic conditions ().

Properties

CAS No.

14353-52-7

Molecular Formula

C7H8N2S2

Molecular Weight

184.3 g/mol

IUPAC Name

anilinocarbamodithioic acid

InChI

InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)

InChI Key

AHXKSXLKMOANIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbodithioic acid, 2-phenyl- can be synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide and subsequent reactions with other reagents. One common method involves the following steps:

    Reaction with Carbon Disulfide: Hydrazine is reacted with carbon disulfide to form hydrazinecarbodithioic acid.

    Phenylation: The hydrazinecarbodithioic acid is then reacted with a phenylating agent, such as phenyl chloride, under controlled conditions to introduce the phenyl group.

Industrial Production Methods

Industrial production of hydrazinecarbodithioic acid, 2-phenyl- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbodithioic acid and its derivatives have a variety of applications in medicinal chemistry and coordination chemistry. N-phenylhydrazides have shown antifungal activity against Candida albicans . Additionally, hydrazinecarbodithioic acid derivatives are used as ligands in coordination complexes .

Scientific Research Applications

Antifungal Activity:
N′-phenylhydrazides exhibit antifungal activity against Candida albicans . In a study, 52 kinds of N′-phenylhydrazides were synthesized and evaluated for their antifungal activity in vitro against five strains of C. albicans. Many of the synthesized compounds showed better inhibitory activity against fluconazole-resistant fungi compared to fluconazole itself . Specifically, compound A 11 showed the best inhibitory activity against C. albicans SC5314, 4395, and 5272 . Further investigation into the antifungal mechanisms revealed that compound 5 A caused the production of free radicals and reactive oxygen species, leading to damage in the mycelium morphology of the fungus .

Ligands in Coordination Complexes:
Hydrazinecarbodithioic acid derivatives are utilized as ligands in coordination complexes . For instance, N'-(furan-2-carbonyl)-hydrazinecarbodithioic acid methyl ester (H2fhcm) and N'-(pyridine-4-carbonyl)-hydrazine carbodithioic acid benzyl ester hydrochloride (H2pchbe·HCl) are ligands used to synthesize complexes with various metals such as manganese, copper, cobalt, zinc, and iron . These complexes have been characterized using elemental analyses, IR, NMR, ES Mass, EPR, and magnetic susceptibility data, and some have been characterized by single crystal X-ray diffraction .

Inhibitors of Tyrosinase:
N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as potential inhibitors of tyrosinase, an enzyme involved in the development of melanin .

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Planarity-Activity Relationship : Planar aryl groups (e.g., 2-phenyl, 4-nitrobenzoyl) enhance tuberculostatic activity by enabling target binding ().
  • Steric Limitations : Bulky substituents (e.g., cycloheptylidene) reduce efficacy, validating the importance of molecular flatness ().
  • Synthetic Flexibility : The 2-phenyl scaffold’s compatibility with diverse alkylating agents makes it a versatile intermediate ().

Data Tables

Table 1: Structural and Activity Comparison

Compound MIC (µg/mL) Planarity Key Bioactivity
2-Phenylhydrazinecarbodithioate N/A High Inferred tuberculostatic
4-Nitrobenzoyl derivative <12.5 High Tuberculostatic
Cycloheptylidene derivative >50 Low Weak activity
S,S’-Diesters (N-methyl) >50 Low Inactive

Q & A

Q. What are the common synthetic routes for 2-phenylhydrazinecarbodithioic acid derivatives?

Methodological Answer: Derivatives are synthesized via condensation reactions between 2-phenylhydrazinecarbodithioic acid and carbonyl-containing compounds (e.g., aldehydes, ketones) or alkyl halides. A typical procedure involves reacting 4-nitrobenzohydrazide with carbon disulfide and alkyl halides in the presence of triethylamine to form S-esters or S,S'-diesters . For example:

  • Step 1 : React hydrazide with CS₂ in ethanol under reflux.
  • Step 2 : Introduce alkyl halides (e.g., methyl iodide) to form thioester derivatives.
  • Step 3 : Purify via recrystallization (e.g., tetrahydrofuran) and confirm structures using IR, NMR, and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing these compounds?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=S stretching at ~1050–1250 cm⁻¹, N–H bending at ~1500 cm⁻¹) .
  • NMR : 1H^1H-NMR detects aromatic protons (δ 7.2–8.5 ppm) and alkyl groups (e.g., methyl at δ 1.2–1.5 ppm). 13C^13C-NMR confirms carbonyl (C=O at ~165–175 ppm) and thiocarbonyl (C=S at ~200–220 ppm) groups .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What functional groups govern the reactivity of 2-phenylhydrazinecarbodithioic acid derivatives?

Answer:

  • The hydrazinecarbodithioate moiety (–NH–NH–C(=S)–S–) enables chelation with metals and hydrogen bonding.
  • Aromatic substituents (e.g., nitro groups) enhance electrophilicity and planarity, critical for biological activity .

Advanced Research Questions

Q. How do structural modifications influence tuberculostatic activity in these derivatives?

Methodological Answer:

  • Planarity : Derivatives with planar aromatic systems (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazoles) exhibit higher tuberculostatic activity due to improved membrane penetration .
  • Spatial Hindrance : Introducing a methyl group to the nitrogen atom disrupts intramolecular hydrogen bonding, reducing activity (e.g., IC50\text{IC}_{50} increases from 12 µM to >100 µM) .
    Data Table :
CompoundSubstituentTuberculostatic Activity (IC50\text{IC}_{50}, µM)
5-(4-Nitrophenyl)-oxadiazolePlanar nitro group12
N-Methyl derivativeMethyl hindrance>100

Q. How can researchers resolve contradictions in biological activity data for these compounds?

Methodological Answer:

  • Crystallographic Analysis : Resolve structural ambiguities (e.g., hydrogen bonding patterns) via X-ray diffraction. For example, crystal structures confirm steric hindrance effects in N-methyl derivatives .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) and correlate with activity using multivariate regression .

Q. What computational methods predict the reactivity of 2-phenylhydrazinecarbodithioic acid derivatives?

Methodological Answer:

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For example, nitro groups increase electrophilicity at the thiocarbonyl sulfur .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize compounds for synthesis .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for synthesizing S-esters?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Maintain 60–65°C during alkylation to avoid side reactions (e.g., oxidation) .
  • Catalyst : Triethylamine facilitates deprotonation and accelerates nucleophilic substitution .

Q. How to analyze conflicting corrosion inhibition data in acidic environments?

Methodological Answer:

  • Electrochemical Impedance Spectroscopy (EIS) : Compare charge-transfer resistance (RctR_{ct}) values to assess inhibitor efficiency.
  • Langmuir Adsorption Isotherms : Determine adsorption modes (physisorption vs. chemisorption) based on substituent electronic effects .

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